6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and synthetic versatility.
Mechanism of Action
Target of Action
Similar compounds have been shown to have binding activities to both the atp-binding pocket and the lipid-binding pocket of p38 map kinase . The p38 MAP kinase is a type of protein kinase that is involved in cellular responses to stress and inflammation.
Mode of Action
The compound interacts with its targets by binding to the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase . This binding can inhibit the activity of the kinase, leading to changes in the cellular responses to stress and inflammation.
Biochemical Pathways
The compound affects the p38 MAP kinase pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting the p38 MAP kinase, the compound can potentially alter these responses .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in cellular responses to stress and inflammation, given its interaction with p38 MAP kinase . .
Biochemical Analysis
Biochemical Properties
Pyrazoles are known to interact with various enzymes, proteins, and other biomolecules . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
Cellular Effects
Related pyrazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 3-pyridinecarboxaldehyde, malononitrile, and 3-methyl-1H-pyrazol-5-amine in the presence of a catalyst under reflux conditions. The reaction is carried out in an aqueous medium, which is both environmentally friendly and efficient .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and pyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the 3-pyridinyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-amino-3-methyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-7-10-11(8-3-2-4-16-6-8)9(5-14)12(15)19-13(10)18-17-7/h2-4,6,11H,15H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIWUNRWYXGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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